2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one
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Overview
Description
Rumbrin is an unusual pyrrolylpolyene compound produced by a small number of fungi from the order Onygenales, particularly from the fungus Auxarthron umbrinum . First isolated in 1993, rumbrin has since been recognized for its intriguing structure and significant biological properties, including anticancer and cytoprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rumbrin is biosynthesized in Auxarthron umbrinum through a series of enzymatic reactions. The biosynthesis involves the incorporation of stable isotopes from [15 N]-proline, [13 C]-methionine, and [13 C]-acetate, which are the precursors of the pyrrole moiety, methyl groups, and backbone of rumbrin, respectively . Label-dilution experiments with pyrrole-2-carboxylate confirmed it as a direct precursor in the biosynthesis of rumbrin .
Industrial Production Methods
Industrial production of rumbrin involves the cultivation of Auxarthron umbrinum under specific conditions. The production medium typically consists of glucose, soy bean meal, dry yeast, and calcium carbonate, with the pH adjusted to 6.0 before autoclaving . Polyene production can be visually monitored by the development of a deep red color in the fungal mycelium .
Chemical Reactions Analysis
Types of Reactions
Rumbrin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure, featuring a chlorinated pyrrole moiety, allows it to participate in these reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving rumbrin include pyrrole-2-carboxylate, [15 N]-proline, [13 C]-methionine, and [13 C]-acetate . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions involving rumbrin include various polyene derivatives, some of which possess significant biological activities .
Scientific Research Applications
Rumbrin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Mechanism of Action
Rumbrin exerts its effects through a series of molecular interactions and pathways. The compound is a lipid peroxide production and calcium accumulation inhibitor, which contains a chlorinated pyrrole moiety that is a rare chemical feature in fungal natural products . The biosynthetic gene cluster (BGC) rum of rumbrin and its isomer 12E-rumbrin from Auxarthron umbrinum DSM3193 has been identified, and their biosynthetic pathway has been elucidated based on heterologous expression, chemical complementation, and isotopic labeling .
Comparison with Similar Compounds
Rumbrin is unique due to its chlorinated pyrrole moiety and potent biological activities. Similar compounds include auxarconjugatins and gymnoconjugatins, which are also produced by Auxarthron umbrinum . these compounds lack the highly unusual 3-chloropyrrole moiety and the potent biological activities of rumbrin .
Properties
Molecular Formula |
C20H22ClNO3 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C20H22ClNO3/c1-14(18-13-19(24-3)15(2)20(23)25-18)9-7-5-4-6-8-10-17-16(21)11-12-22-17/h4-12,18,22H,13H2,1-3H3/b6-4+,7-5+,10-8+,14-9- |
InChI Key |
GHQPDIFRZBFYLS-KDZWSXRISA-N |
Isomeric SMILES |
CC1=C(CC(OC1=O)/C(=C\C=C\C=C\C=C\C2=C(C=CN2)Cl)/C)OC |
Canonical SMILES |
CC1=C(CC(OC1=O)C(=CC=CC=CC=CC2=C(C=CN2)Cl)C)OC |
Origin of Product |
United States |
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